(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine
Overview
Description
(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound with the molecular formula C9H10N4 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been found to interact with the iron in the heme moiety of cyp-450 .
Mode of Action
The interaction of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine with its targets involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the activity of the enzyme, potentially affecting various biochemical pathways.
Biochemical Pathways
Compounds with a similar 1,2,4-triazole ring structure have been found to inhibit gibberellin biosynthesis , suggesting that (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine may have a similar effect.
Pharmacokinetics
Similar compounds with a 1,2,4-triazole ring have been noted for their slow metabolic rate and oral bioavailability .
Biochemical Analysis
Biochemical Properties
(5-phenyl-4H-1,2,4-triazol-3-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism . Additionally, (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can bind to proteins involved in cell signaling pathways, thereby modulating their activity. These interactions are primarily driven by the compound’s triazole ring, which can form hydrogen bonds and hydrophobic interactions with target biomolecules .
Cellular Effects
The effects of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . Furthermore, (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can influence cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and reduced cell proliferation . In microbial cells, this compound exhibits antimicrobial activity by inhibiting cell wall synthesis and disrupting membrane integrity .
Molecular Mechanism
The molecular mechanism of action of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine involves several key interactions at the molecular level. The compound binds to the active site of target enzymes, such as cytochrome P450, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular metabolism. Additionally, (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can interact with DNA, causing changes in gene expression and promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activity, without significant toxicity . At higher doses, (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
(5-phenyl-4H-1,2,4-triazol-3-yl)methanamine is involved in several metabolic pathways, primarily those related to drug metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, such as P-glycoprotein . Once inside the cell, (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine is crucial for its activity and function. The compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis in cancer cells . Additionally, (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can be targeted to the nucleus, where it interacts with DNA and modulates gene expression . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetohydrazide with methyl benzimidate hydrochloride . The reaction conditions often include the use of solvents like ethanol and heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
What sets (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine apart from similar compounds is its specific substitution pattern on the triazole ring, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFKWILXVDBHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649889 | |
Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
805179-91-3 | |
Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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